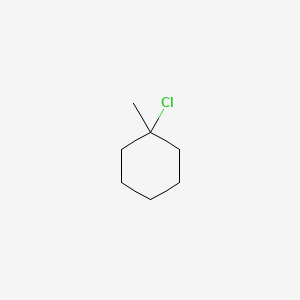

1-Chloro-1-methylcyclohexane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63061. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-1-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYBTPYJHQSBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239273 | |

| Record name | 1-Chloro-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-78-2 | |

| Record name | 1-Chloro-1-methylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-methylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC63061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-1-methylcyclohexane physical properties

An In-depth Technical Guide to the Physical Properties of 1-Chloro-1-methylcyclohexane

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 931-78-2). The information is intended for researchers, scientists, and drug development professionals who utilize this compound as an intermediate in organic synthesis.[1] This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes a relevant synthetic pathway.

Compound Overview

This compound is a chlorinated hydrocarbon characterized by a cyclohexane (B81311) ring with both a chlorine atom and a methyl group attached to the first carbon position.[1] At room temperature, it exists as a colorless to pale yellow liquid with a distinct odor.[1] Its chemical reactivity, largely due to the chlorine atom, makes it a valuable intermediate in various nucleophilic substitution reactions.[1]

Core Physical Properties

The physical characteristics of this compound have been determined through various analytical methods. The following table summarizes the key quantitative data available in the literature.

| Property | Value | Units | Notes / Reference |

| Molecular Formula | C₇H₁₃Cl | - | [1][2][3][4][5][6][7] |

| Molecular Weight | 132.63 | g/mol | [2][3][4][5][6][8] |

| Density | 0.96 - 0.966 | g/cm³ | At 0 °C[2][4][9] |

| Boiling Point | 148 - 159.4 | °C | At 760 mmHg; reported values vary (e.g., 152°C, 148-151°C, 159.4°C).[2][3][4][9] |

| Melting Point | N/A | °C | Not typically reported. A triple point of -38.63 °C (234.52 K) has been noted.[2][3][10] |

| Flash Point | 38.4 | °C | [2][4][9][11] |

| Refractive Index | 1.454 | - | [2][4][9] |

| Vapor Pressure | 3.3 ± 0.3 | mmHg | Predicted at 25°C.[9] |

| Water Solubility | Low | - | Described as having low solubility in water.[1] |

| LogP (Octanol/Water) | 2.948 | - | [2][4] |

Synthetic Pathway Visualization

This compound is commonly synthesized via the hydrochlorination of 1-methylcyclohexene. This electrophilic addition reaction follows Markovnikov's rule, where the chloride anion attacks the more substituted carbon of the double bond after protonation, leading to the formation of the tertiary alkyl halide.

Experimental Protocols

The accurate determination of physical properties is critical for the application of any chemical compound. The following sections detail standard laboratory protocols for measuring the key properties of liquid samples like this compound.

Determination of Density

The density of a liquid is its mass per unit volume and can be determined with high accuracy using common laboratory equipment.

Methodology:

-

Mass of Empty Container: Obtain a clean, dry measuring cylinder or pycnometer (density bottle). Place it on a calibrated electronic balance and tare the balance to zero, or record the mass of the empty container (m₁).[12][13]

-

Volume and Mass of Liquid: Carefully pour a known volume of this compound into the measuring cylinder (e.g., 25 mL). For higher accuracy, use a pycnometer filled to its calibrated volume. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[12]

-

Mass of Filled Container: Place the container with the liquid onto the balance and record the total mass (m₂).[12]

-

Calculation: The mass of the liquid (m) is calculated as m = m₂ - m₁. The density (ρ) is then determined using the formula:

-

Replication: For improved reliability, it is recommended to repeat the measurement multiple times and calculate an average value.[12][15]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[16] It is a key indicator of a substance's purity.

Methodology (Micro-Boiling Point / Capillary Method):

-

Apparatus Setup: Place a small amount (a few milliliters) of this compound into a small test tube or fusion tube.[17][18]

-

Capillary Tube: Take a glass capillary tube and seal one end by heating it in a flame.[17] Place the sealed capillary tube, open end down, into the liquid in the test tube.[17]

-

Heating: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum heating block).[17][19]

-

Observation: Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[19] When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[19]

-

Measurement: Stop heating at this point. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[16][19]

Determination of Refractive Index

The refractive index measures how much the path of light is bent when it enters the substance.[20] It is a fundamental property used for identifying and assessing the purity of liquid samples.

Methodology (Abbe Refractometer):

-

Calibration: Ensure the refractometer is clean and calibrated, typically using distilled water or a standard of known refractive index.

-

Sample Application: Place a few drops of this compound onto the surface of the lower prism of the refractometer.

-

Measurement: Close the prisms carefully. Light is passed through the liquid layer.[20] While looking through the eyepiece, adjust the control knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. Most refractometers also measure the temperature, which should be recorded as the refractive index is temperature-dependent.

References

- 1. CAS 931-78-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Cyclohexane,1-chloro-1-methyl- | CAS#:931-78-2 | Chemsrc [chemsrc.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C7H13Cl | CID 136732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound [webbook.nist.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. m.youtube.com [m.youtube.com]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Boiling Points - Concept [jove.com]

- 17. byjus.com [byjus.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. Refractive index - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Chloro-1-methylcyclohexane (CAS 931-78-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-methylcyclohexane, with the CAS number 931-78-2, is a cyclic alkyl halide that serves as a versatile intermediate in organic synthesis. Its structure, featuring a tertiary chloroalkane on a cyclohexane (B81311) ring, imparts specific reactivity that makes it a valuable building block for the introduction of the 1-methylcyclohexyl moiety and for the synthesis of various cyclic and acyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, in-depth analysis of its spectroscopic data, and a discussion of its potential applications in research and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinctive odor.[1] It is a chlorinated hydrocarbon, and its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 931-78-2 | [2] |

| Molecular Formula | C₇H₁₃Cl | [3][4] |

| Molecular Weight | 132.63 g/mol | [3][4] |

| Density | 0.96 g/cm³ | [5] |

| Boiling Point | 159.4 °C at 760 mmHg | [5] |

| Flash Point | 38.4 °C | [5] |

| Refractive Index | 1.454 | [5] |

| LogP | 2.948 | [5] |

| InChI | InChI=1S/C7H13Cl/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 | [2] |

| SMILES | CC1(CCCCC1)Cl | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the hydrochlorination of 1-methylcyclohexene. This electrophilic addition reaction follows Markovnikov's rule, where the chloride ion attacks the more substituted carbon of the double bond, leading to the formation of the tertiary alkyl halide.

Experimental Protocol: Hydrochlorination of 1-Methylcyclohexene

This protocol describes the synthesis of this compound from 1-methylcyclohexene using acetyl chloride in ethanol (B145695), which generates HCl in situ.

Materials:

-

1-Methylcyclohexene

-

Acetyl chloride

-

Ethanol (absolute)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylcyclohexene in absolute ethanol at 30 °C.

-

Slowly add acetyl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at 30 °C using a water bath if necessary.

-

After the addition is complete, continue stirring the reaction mixture for approximately 20 minutes.[3]

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The product can be further purified by distillation. A reported yield for this reaction is 94%.[3]

Logical Workflow for Synthesis:

Key Reactions of this compound

As a tertiary alkyl halide, this compound readily undergoes both nucleophilic substitution (Sₙ1) and elimination (E1 and E2) reactions.

Elimination Reaction: Dehydrohalogenation

The reaction of this compound with a strong base, such as potassium hydroxide (B78521) in ethanol, predominantly yields 1-methylcyclohexene through an E2 elimination mechanism. This reaction follows Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene.[1][6]

Experimental Protocol: Dehydrohalogenation with Ethanolic KOH

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol

-

Reflux apparatus

-

Separatory funnel

-

Anhydrous calcium chloride

Procedure:

-

Prepare a solution of potassium hydroxide in ethanol (alcoholic KOH).

-

In a round-bottom flask, add this compound to the alcoholic KOH solution.

-

Heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add water to the reaction mixture and transfer it to a separatory funnel.

-

Separate the organic layer containing the product, 1-methylcyclohexene.

-

Wash the organic layer with water to remove any remaining KOH and ethanol.

-

Dry the organic layer over anhydrous calcium chloride.

-

The product, 1-methylcyclohexene, can be purified by distillation.

Reaction Pathway:

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons (CH₃) and a series of multiplets for the methylene (B1212753) protons (CH₂) of the cyclohexane ring. The exact chemical shifts can vary depending on the solvent used.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The spectrum of the product from the dehydrohalogenation reaction, 1-methylcyclohexene, clearly shows five sp³-carbon resonances in the 20 to 50 ppm range and two sp²-carbon resonances in the 100 to 150 ppm range, confirming the formation of the double bond within the ring.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected absorptions include:

-

C-H stretching (alkane): Strong absorptions in the range of 2850-3000 cm⁻¹.

-

C-H bending (CH₂ and CH₃): Absorptions around 1450 cm⁻¹ and 1375 cm⁻¹.

-

C-Cl stretching: A band in the region of 600-800 cm⁻¹, which can be useful for confirming the presence of the chlorine atom.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 132 and an M+2 peak at m/z 134 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for cyclic alkanes involve the loss of alkyl groups. For this compound, prominent fragmentation pathways would include the loss of a methyl radical (CH₃•) to give a fragment at m/z 117, and the loss of a chlorine radical (Cl•) to give a fragment at m/z 97. The base peak is often the result of the most stable carbocation formed.

Fragmentation Pathway:

Applications in Research and Drug Development

While specific, large-scale applications of this compound in the pharmaceutical industry are not extensively documented in publicly available literature, its chemical nature makes it a potentially valuable building block in medicinal chemistry. Chlorinated organic compounds are integral to a vast number of approved drugs, and the introduction of a chloro-substituent can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[8]

This compound can be used to introduce the 1-methylcyclohexyl group into a target molecule via nucleophilic substitution reactions. This lipophilic moiety can be desirable for optimizing the binding of a drug candidate to its biological target.

Furthermore, as a precursor to 1-methylcyclohexene, it provides an entry point to a variety of functionalized cyclohexane derivatives through reactions such as epoxidation, dihydroxylation, and ozonolysis of the double bond. These derivatives can then serve as chiral synthons or scaffolds for the synthesis of complex bioactive molecules.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, use absorbent material and dispose of it according to local regulations. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 931-78-2) is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis via the hydrochlorination of 1-methylcyclohexene is efficient, and its reactivity in elimination and substitution reactions makes it a useful precursor for a range of other cyclic compounds. While its direct application in drug manufacturing is not widely reported, its potential as a building block for introducing the 1-methylcyclohexyl group or as a precursor to other functionalized cyclohexanes warrants its consideration in synthetic strategies within drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- 1. What product would you expect from the reaction of 1-chloro-1-methylcyclo.. [askfilo.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C7H13Cl | CID 136732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Chloro-1-methylcyclohexane from 1-methylcyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-chloro-1-methylcyclohexane from 1-methylcyclohexene, a classic example of an electrophilic addition reaction. This transformation is of interest in synthetic organic chemistry for the creation of functionalized alicyclic compounds, which can serve as intermediates in the development of new chemical entities. This document details the underlying reaction mechanism, presents quantitative data from cited literature, and provides detailed experimental protocols for its successful execution in a laboratory setting.

Reaction Mechanism: Electrophilic Addition of HCl

The synthesis of this compound from 1-methylcyclohexene proceeds via an electrophilic addition of hydrogen chloride (HCl) across the double bond. The reaction is highly regioselective, governed by Markovnikov's rule, which dictates that the proton (H+) adds to the carbon atom of the double bond that is bonded to more hydrogen atoms.[1][2] This selectivity is a consequence of the formation of the more stable carbocation intermediate.

The mechanism can be described in two key steps:

-

Protonation of the Alkene: The pi (π) electrons of the double bond in 1-methylcyclohexene act as a nucleophile, attacking the electrophilic proton of HCl. This protonation occurs at the less substituted carbon of the double bond, leading to the formation of a stable tertiary carbocation at the more substituted carbon.[3][4] This is the rate-determining step of the reaction. The formation of a tertiary carbocation is favored over a secondary carbocation due to the stabilizing effects of the alkyl groups.[4]

-

Nucleophilic Attack by Chloride: The resulting chloride ion (Cl-), a nucleophile, then attacks the electron-deficient tertiary carbocation. This step is rapid and results in the formation of the final product, this compound.[3][4]

Caption: Reaction mechanism for the hydrochlorination of 1-methylcyclohexene.

Quantitative Data

The efficiency of the synthesis of this compound can be influenced by the choice of reagents and reaction conditions. The following table summarizes quantitative data from a reported procedure.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Methylcyclohexene | Acetyl chloride | Ethanol (B145695) | 30 | 0.33 | 94 | Yadav, V. K., & Babu, K. G. (2005)[5] |

Experimental Protocols

Two primary approaches for the synthesis of this compound are presented below. The first is a documented procedure utilizing the in-situ generation of HCl, and the second is a generalized protocol for the direct use of concentrated hydrochloric acid.

In-Situ Generation of HCl from Acetyl Chloride and Ethanol

This method, adapted from Yadav and Babu (2005), provides a high yield of the desired product under mild conditions.[5]

Materials:

-

1-Methylcyclohexene

-

Acetyl chloride

-

Absolute Ethanol

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and drying

Procedure:

-

To a stirred solution of 1-methylcyclohexene in absolute ethanol at 30°C, add acetyl chloride dropwise.

-

Continue stirring at 30°C for approximately 20 minutes (0.33 hours).[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by distillation if necessary.

Direct Hydrochlorination with Concentrated HCl (Generalized Protocol)

This protocol describes a general procedure for the direct addition of concentrated hydrochloric acid to 1-methylcyclohexene.

Materials:

-

1-Methylcyclohexene

-

Concentrated Hydrochloric Acid (approx. 37%)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Equipment for simple distillation

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine 1-methylcyclohexene and an equimolar or slight excess of concentrated hydrochloric acid.

-

Stir the biphasic mixture vigorously at room temperature. The reaction can be gently heated if the rate is slow, but this may increase the formation of byproducts.

-

Monitor the disappearance of the starting material by gas chromatography (GC) or TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by fractional distillation to obtain pure this compound.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

Hydrogen chloride, whether in gaseous form or as concentrated hydrochloric acid, is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Acetyl chloride is a corrosive and lachrymatory substance. It reacts violently with water and alcohols. Handle with extreme care.

-

1-Methylcyclohexene is a flammable liquid. Keep away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, should be worn at all times.

References

The Hydrolysis of 1-Chloro-1-methylcyclohexane: A Mechanistic and Kinetic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of 1-chloro-1-methylcyclohexane with water is a cornerstone example of a nucleophilic substitution reaction involving a tertiary alkyl halide. This technical guide provides a comprehensive examination of the underlying S(_N)1 and competing E1 mechanisms. It includes a detailed breakdown of the reaction pathways, a summary of available kinetic data, and a robust experimental protocol for monitoring the hydrolysis of tertiary alkyl halides. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering a thorough understanding of the principles governing this classic organic transformation.

Introduction

The solvolysis of alkyl halides, particularly in aqueous media, represents a fundamental class of reactions in organic chemistry with significant implications for understanding reaction mechanisms, carbocation stability, and the interplay between substitution and elimination pathways. This compound, as a tertiary alkyl halide, provides an excellent model system for studying the unimolecular nucleophilic substitution (S(_N)1) reaction. The stability of the resulting tertiary carbocation intermediate is a key determinant of the reaction pathway. This guide will delve into the mechanistic intricacies, kinetic parameters, and experimental considerations for the reaction of this compound with water.

Reaction Mechanism

The reaction of this compound with water predominantly proceeds via a unimolecular nucleophilic substitution (S(_N)1) mechanism. This is attributed to the ability of the tertiary substrate to form a relatively stable tertiary carbocation intermediate. Concurrently, a unimolecular elimination (E1) reaction can occur, leading to the formation of an alkene. The prevailing mechanism is a multi-step process, with the initial ionization of the alkyl halide being the rate-determining step.

S(_N)1 Pathway (Major)

The S(_N)1 mechanism for the hydrolysis of this compound involves three key steps:

-

Formation of a Carbocation: The carbon-chlorine bond undergoes heterolytic cleavage, where the chlorine atom departs with the bonding pair of electrons, forming a stable tertiary carbocation and a chloride ion. This initial step is the slowest and therefore the rate-determining step of the reaction.[1][2]

-

Nucleophilic Attack by Water: A molecule of water, acting as a nucleophile, attacks the planar tertiary carbocation. This attack can occur from either face of the carbocation with equal probability.

-

Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion intermediate to yield the final substitution product, 1-methylcyclohexanol, and a hydronium ion.

E1 Pathway (Minor)

Competing with the S(_N)1 pathway is the E1 elimination reaction, which also proceeds through the same initial carbocation formation.

-

Formation of a Carbocation: This step is identical to the first step of the S(_N)1 mechanism.

-

Deprotonation: A water molecule acts as a base, removing a proton from a carbon atom adjacent to the carbocationic center. This results in the formation of a double bond and the elimination product, 1-methylcyclohexene.

The ratio of the substitution product (1-methylcyclohexanol) to the elimination product (1-methylcyclohexene) can be influenced by factors such as temperature, with higher temperatures generally favoring the elimination pathway. At 80°C, the reaction is said to favor the formation of the more stable products.[3]

Visualizing the Reaction Pathways

The logical flow of the S(_N)1 and E1 mechanisms can be visualized using directed graphs.

References

The 1-Methylcyclohexyl Cation: An In-depth Analysis of Carbocation Stability

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of carbocation intermediates is a cornerstone of mechanistic organic chemistry, profoundly influencing reaction rates and product distributions. This technical guide provides a comprehensive examination of the stability of the 1-methylcyclohexyl cation, the transient species formed from 1-chloro-1-methylcyclohexane. We delve into the electronic and structural factors conferring its stability, present quantitative experimental data from kinetic studies, and review computational analyses. Furthermore, a detailed experimental protocol for assessing carbocation stability via solvolysis is provided, offering a practical framework for researchers. This document serves as a critical resource for professionals in chemical research and drug development where understanding reaction intermediates is paramount.

Introduction to Carbocation Stability

Carbocations are highly reactive intermediates characterized by a positively charged, trivalent carbon atom. Their fleeting existence makes direct observation challenging, yet their stability dictates the course of many crucial organic reactions, including nucleophilic substitution (SN1) and elimination (E1) reactions. The stability of a carbocation is determined by its ability to delocalize the positive charge. The this compound substrate readily forms a tertiary carbocation, the 1-methylcyclohexyl cation, upon heterolytic cleavage of the carbon-chlorine bond. This cation's notable stability is a key determinant of the compound's reactivity.

Factors Governing the Stability of the 1-Methylcyclohexyl Cation

The enhanced stability of the tertiary 1-methylcyclohexyl cation is primarily attributed to two key electronic effects: the inductive effect and hyperconjugation.[1]

-

Inductive Effect: The three alkyl groups (the methyl group and the two adjacent methylene (B1212753) groups of the cyclohexane (B81311) ring) attached to the carbocationic center are electron-donating.[2] They push electron density through the sigma bonds towards the positively charged carbon, thereby reducing its electron deficiency and dispersing the charge.[3] This distribution of positive charge over a larger area results in a more stable species.[2]

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocationic carbon.[1] In the 1-methylcyclohexyl cation, there are multiple C-H bonds on the neighboring carbon atoms that can align with the empty p-orbital, allowing for this electron donation and charge dispersal. The more alkyl substituents, the greater the number of possible hyperconjugative interactions, leading to the established stability order of tertiary > secondary > primary carbocations.[3][4]

The reaction of this compound in a polar protic solvent, such as aqueous ethanol, proceeds via an SN1 mechanism. The rate-determining step of this reaction is the formation of the carbocation intermediate.[4][5] Consequently, the faster reaction rate of this compound compared to its secondary analogue, 1-chloro-2-methylcyclohexane, provides experimental evidence for the greater stability of the tertiary carbocation.

Quantitative Analysis of Stability

The stability of a carbocation can be inferred and quantified through both experimental kinetic data and theoretical computational models.

Experimental Data: Solvolysis Kinetics

Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile.[6] The rate of solvolysis of an alkyl halide that proceeds through an SN1 mechanism is directly proportional to the stability of the carbocation intermediate formed.[4] Below are tabulated rate constants for the solvolysis of this compound and related compounds.

| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

| This compound | 80% Aqueous Ethanol | 30 | 1.10 x 10⁻⁵ | [7] |

| 1-Chloro-1-methylcyclopentane | 80% Aqueous Ethanol | 30 | 1.45 x 10⁻³ | [7] |

| 1-Chloro-1-ethylcyclohexane | 80% Aqueous Ethanol | 30 | 2.00 x 10⁻⁵ | [7] |

| tert-Butyl chloride | 80% Aqueous Ethanol | 25 | 1.4 x 10⁻⁴ | General Literature |

Note: The significantly slower solvolysis rate of this compound compared to its cyclopentane (B165970) analog is noteworthy. This is attributed to the higher energy required to form the planar carbocation from the relatively stable chair conformation of the cyclohexane ring, a concept known as I-strain.[8]

Computational and Thermochemical Data

| Parameter | Value | Method | Reference |

| Enthalpy of Reaction (ΔrH°) for C₇H₁₂ + HCl → C₇H₁₃Cl | -56.11 ± 0.88 kJ/mol | Calorimetry (in CH₂Cl₂) | [9] |

| Activation Enthalpy Difference (ΔH‡) between E/Z isomers of a related cation | 0.9 kcal/mol (3.8 kJ/mol) | DFT Calculations |

The enthalpy of reaction for the formation of this compound from 1-methylcyclohexene and HCl provides an experimental thermodynamic value related to the stability of the system.[9] Computational studies on related complex cyclic cations, while not providing a direct heat of formation, demonstrate the utility of Density Functional Theory (DFT) in determining the relative stabilities of different carbocation conformations and isomers.

Experimental Protocol: Determination of Carbocation Stability via Solvolysis Kinetics

This protocol outlines a general method for determining the first-order rate constant for the solvolysis of this compound, adapted from established procedures for tertiary alkyl halides. The reaction produces HCl, and its rate of formation can be monitored by titration with a standardized NaOH solution using an indicator.

Materials and Reagents

-

This compound

-

80:20 Ethanol/Water (v/v) solvent mixture

-

0.1 M solution of this compound in acetone

-

0.01 M standardized NaOH solution

-

Bromothymol blue indicator solution

-

Erlenmeyer flasks (125 mL)

-

Burette (50 mL)

-

Pipettes and graduated cylinders

-

Stopwatch

-

Constant temperature water bath

Procedure

-

Preparation: Set up a constant temperature water bath at the desired reaction temperature (e.g., 30°C). Fill a burette with the standardized 0.01 M NaOH solution.

-

Reaction Mixture Preparation: In a 125 mL Erlenmeyer flask, pipette 50.0 mL of the 80:20 ethanol/water solvent mixture. Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic form of the indicator).

-

Initiation of Reaction: Add a small, precise volume of the NaOH solution (e.g., 0.50 mL) from the burette to the Erlenmeyer flask. The solution will turn blue. Place the flask in the water bath to equilibrate to the reaction temperature.

-

Time Zero: Pipette a precise volume (e.g., 0.5 mL) of the 0.1 M this compound solution into the flask. Start the stopwatch immediately. This is time t=0.

-

Titration and Timing: Swirl the flask in the water bath. Record the time it takes for the blue color to disappear and the solution to turn back to yellow. This marks the point where the HCl produced has neutralized the added NaOH.

-

Subsequent Measurements: Immediately after the color change, add another precise aliquot (e.g., 0.50 mL) of the NaOH solution. The solution will turn blue again. Continue timing and record the time for the subsequent color change to yellow.

-

Data Collection: Repeat step 6 for several aliquots to obtain a series of time points for the reaction's progress.

-

Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the total volume of NaOH required for complete reaction and Vt is the volume of NaOH added at time t. The slope of this line will be -k.

Visualizations

Reaction Mechanism and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the logical workflow of the experimental protocol.

Caption: The SN1 reaction mechanism for this compound.

Caption: Workflow for the kinetic analysis of solvolysis.

Conclusion

The 1-methylcyclohexyl cation, formed from this compound, is a relatively stable tertiary carbocation. Its stability, arising from a combination of inductive effects and hyperconjugation, is experimentally demonstrable through kinetic studies of SN1 solvolysis reactions. This technical guide has provided a detailed overview of the theoretical underpinnings of its stability, presented quantitative experimental and computational data, and offered a robust protocol for its empirical study. A thorough understanding of the principles governing the stability of such intermediates is indispensable for the rational design of synthetic routes and the development of novel chemical entities.

References

- 1. docta.ucm.es [docta.ucm.es]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Stability of alkyl carbocations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. 1-Methoxycyclohexane [webbook.nist.gov]

- 7. Cyclohexene, 1-methyl- [webbook.nist.gov]

- 8. organic chemistry - Stability of Cycloalkyl Carbocations - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Revisiting a classic carbocation – DFT, coupled-cluster, and ab initio molecular dynamics computations on barbaralyl cation formation and rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1-chloro-1-methylcyclohexane. This document details expected spectral features, presents the data in a structured format, and outlines the experimental protocols for acquiring such data, serving as a vital resource for the characterization of this compound in research and development settings.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₁₃Cl) is a tertiary alkyl halide with a cyclohexane (B81311) ring. Its structure gives rise to distinct signals in both NMR and IR spectroscopy, which are crucial for its identification and characterization. The following sections provide a detailed analysis of its ¹H NMR, ¹³C NMR, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its carbon-hydrogen framework.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methyl and cyclohexane ring protons. Due to the chair conformation of the cyclohexane ring, the axial and equatorial protons are chemically non-equivalent, leading to complex multiplets.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~1.5 - 1.7 | Singlet (s) | 3H |

| Cyclohexane Ring Protons (-CH₂-) | ~1.2 - 2.2 | Multiplet (m) | 10H |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, the six carbons of the cyclohexane ring will give rise to fewer than six signals.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary Carbon (C-Cl) | ~70 - 80 |

| Methyl Carbon (-CH₃) | ~30 - 40 |

| Cyclohexane Ring Carbons (-CH₂-) | ~20 - 45 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for C-H and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950 - 2850 | C-H (alkane) stretch | Strong |

| 1450 | C-H (alkane) bend | Medium |

| 800 - 600 | C-Cl stretch | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample like this compound.

NMR Spectroscopy Experimental Protocol

Sample Preparation:

-

Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

The solution is then transferred into a standard 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of about 4-5 cm).

Data Acquisition:

-

The NMR spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Experimental Protocol

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition (FTIR):

-

A background spectrum of the empty spectrometer is collected to account for atmospheric and instrumental contributions.

-

The prepared salt plates containing the sample are placed in the sample holder of the FTIR spectrometer.

-

The sample spectrum is acquired by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Relationships

The following diagram illustrates the logical connection between the molecular structure of this compound and its key spectroscopic features.

Caption: Relationship between molecular structure and spectroscopic data.

Conformational analysis of 1-Chloro-1-methylcyclohexane

An In-Depth Technical Guide to the Conformational Analysis of 1-Chloro-1-methylcyclohexane

Introduction

Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements, is a cornerstone of modern stereochemistry. For cyclic systems, particularly cyclohexane (B81311) and its derivatives, this analysis is critical for understanding molecular stability, reactivity, and biological activity. The cyclohexane ring predominantly adopts a low-energy "chair" conformation, which minimizes both angle strain and torsional strain.

When substituents are introduced onto the ring, multiple non-equivalent chair conformations can exist. The energetic preference for one conformation over another is governed by a complex interplay of steric and electronic effects. This guide provides a detailed technical examination of the conformational analysis of this compound, a geminally disubstituted cyclohexane, outlining the theoretical principles, quantitative energetic analysis, and the experimental protocols used for its characterization. This molecule serves as an excellent model for understanding how the competition between substituents of different sizes dictates conformational equilibrium.

Conformational Equilibrium in this compound

The chair conformation of cyclohexane has two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). Through a process known as a "ring flip," these positions interconvert. In this compound, the two substituents are attached to the same carbon, leading to an equilibrium between two distinct chair conformers.

-

Conformer A: The methyl group is in an axial (ax) position, and the chloro group is in an equatorial (eq) position.

-

Conformer B: The methyl group is in an equatorial (eq) position, and the chloro group is in an axial (ax) position.

The interconversion between these two conformers is rapid at room temperature. The relative population of each conformer is determined by its thermodynamic stability.

Quantitative Energetic Analysis

The stability of a substituted cyclohexane conformer is primarily dictated by steric strain, particularly 1,3-diaxial interactions . These are repulsive steric interactions between an axial substituent and the axial hydrogen atoms located on carbons three positions away.[1][2] Substituents generally prefer the more spacious equatorial position to avoid this strain.[3]

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of the corresponding monosubstituted cyclohexane.[4] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[4][5]

The equilibrium for this compound is determined by the difference in the A-values of the methyl and chloro groups. The conformer where the sterically larger group (the one with the higher A-value) occupies the equatorial position will be lower in energy and thus more populated at equilibrium.[3][4]

Data Presentation: Steric Strain Values

The A-values for methyl and chloro substituents are well-established. These values are crucial for predicting the conformational preference.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) | Source |

| Methyl (-CH₃) | 1.74 | 7.3 | [4] |

| Chloro (-Cl) | 0.53 | 2.2 | [6] |

Table 1: Conformational A-Values for Methyl and Chloro Groups.

Calculation of Conformational Energy Difference

The Gibbs free energy difference (ΔG°) between the two conformers is the difference between their total 1,3-diaxial strain energies.

-

Strain in Conformer A (Axial Me, Equatorial Cl): The primary strain is from the axial methyl group, which is equal to its A-value: 1.74 kcal/mol .

-

Strain in Conformer B (Equatorial Me, Axial Cl): The primary strain is from the axial chloro group, equal to its A-value: 0.53 kcal/mol .

The energy difference between the conformers is: ΔG° = (Strain in A) - (Strain in B) = 1.74 kcal/mol - 0.53 kcal/mol = 1.21 kcal/mol

This positive value indicates that Conformer A is higher in energy than Conformer B. Conformer B, with the larger methyl group in the equatorial position, is the more stable conformer.

Equilibrium Constant and Population

The equilibrium constant (Keq) and the relative populations of the two conformers can be calculated from the Gibbs free energy difference using the equation ΔG° = -RTln(Keq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.[1][7]

| Parameter | Value |

| ΔG° | 1.21 kcal/mol |

| Temperature (T) | 298 K (25 °C) |

| Gas Constant (R) | 1.987 cal/mol·K |

| Keq = [Conformer B] / [Conformer A] | ~8.5 |

| Population of Conformer B (eq-Me) | ~89.5% |

| Population of Conformer A (ax-Me) | ~10.5% |

Table 2: Calculated Thermodynamic Parameters for the Conformational Equilibrium at 298 K.

Experimental Protocol: Low-Temperature NMR Spectroscopy

The quantitative analysis of conformational equilibria is primarily accomplished using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] At room temperature, the ring flip is fast on the NMR timescale, leading to a single set of time-averaged signals. By cooling the sample, the rate of interconversion is slowed, allowing for the observation of distinct signals for each conformer.[10][11][12] The ratio of the conformers can then be determined by integrating the peak areas corresponding to each species.

Detailed Methodology

-

Sample Preparation:

-

Dissolve a precisely weighed sample of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of dichlorofluoromethane, CDCl₂F, or carbon disulfide, CS₂) in a 5 mm NMR tube. Solvents with low freezing points are essential.

-

Add a small amount of a reference standard like tetramethylsilane (B1202638) (TMS).

-

Seal the NMR tube securely.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit.

-

Calibrate the VT unit carefully using a standard sample like methanol.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire a reference spectrum at ambient temperature (e.g., 298 K). The signals will appear averaged and potentially broad due to the rapid conformational exchange.

-

Gradually lower the sample temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

-

Continue cooling until the signals for the individual conformers are sharp and well-resolved (the "coalescence temperature" has been passed). A typical target temperature for cyclohexane derivatives is around -80 °C (193 K).

-

Acquire a high-quality spectrum at the lowest stable temperature, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify distinct pairs of signals in the low-temperature spectrum corresponding to the axial and equatorial substituents of the two conformers. For example, the methyl proton signal will split into two singlets.

-

Carefully integrate the area under the corresponding peaks for Conformer A and Conformer B.

-

Calculate the equilibrium constant (Keq) as the ratio of the integrals: Keq = (Integral of Conformer B) / (Integral of Conformer A).

-

Using the Keq and the temperature of acquisition (T), calculate the experimental Gibbs free energy difference: ΔG° = -RTln(Keq).

-

Conclusion

The conformational analysis of this compound demonstrates a fundamental principle of stereochemistry: in a system at equilibrium, the most stable conformation will predominate. The preference is dictated by the steric demands of the substituents, quantified by their respective A-values. In this case, the larger steric requirement of the methyl group (A-value = 1.74 kcal/mol) compared to the chloro group (A-value = 0.53 kcal/mol) decisively favors the conformer in which the methyl group occupies the equatorial position. This results in an energy difference of approximately 1.21 kcal/mol, corresponding to a population of about 90% for the more stable conformer at room temperature.

This theoretical prediction is verifiable through experimental techniques, most notably low-temperature NMR spectroscopy, which allows for the direct observation and quantification of the individual conformers. The principles and methodologies outlined in this guide are broadly applicable to a wide range of substituted cyclic systems and are of paramount importance in fields such as medicinal chemistry and materials science, where molecular shape and conformational dynamics are intrinsically linked to function and properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 9. auremn.org.br [auremn.org.br]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Thermochemical data for 1-Chloro-1-methylcyclohexane

An In-depth Technical Guide on the Thermochemical Data for 1-Chloro-1-methylcyclohexane

This technical guide provides a comprehensive overview of the available thermochemical data for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document summarizes key quantitative data in structured tables, offers detailed descriptions of the experimental protocols used for their determination, and includes a visualization of the thermochemical relationships.

Core Thermochemical Data

The thermochemical properties of this compound have been determined through various experimental techniques. The following tables summarize the key quantitative data.

Table 1: Enthalpy and Phase Transition Data for this compound

| Thermochemical Quantity | Value | Units | Method | Reference |

| Standard Enthalpy of Formation of Liquid (ΔfH°liquid) | -246. ± 1. | kJ/mol | Reaction Calorimetry (Hydrochlorination) | Arnett and Pienta, 1980[1] |

| Enthalpy of Reaction (ΔrH°) for C7H12 + HCl → C7H13Cl | -56.11 ± 0.88 | kJ/mol | Calorimetry (Cm) | Arnett and Pienta, 1980[2] |

| Enthalpy of Fusion (ΔfusH) | 1.63 | kJ/mol | Adiabatic Calorimetry (AC) | Kabo, Blokhin, et al., 1998[3] |

| Boiling Point (Tboil) | 394. | K | Not Specified | Schmerling, 1949[3] |

| Triple Point (Ttriple) | 234.52 | K | Not Specified | Kabo, Kozyro, et al., 1999[3] |

Note: Data for the heat capacity (Cp) and standard Gibbs free energy of formation (ΔfG°) for this compound were not available in the searched resources.

Experimental Protocols

The thermochemical data presented in this guide were obtained through precise calorimetric measurements. Below are detailed descriptions of the likely experimental methodologies employed in the cited studies.

Reaction Calorimetry for Enthalpy of Formation (Arnett and Pienta, 1980)

The standard enthalpy of formation of liquid this compound was determined by measuring the enthalpy of the hydrochlorination of 1-methylcyclohexene in a methylene (B1212753) chloride solution.[1][2] The experimental setup would have likely involved a solution calorimeter.

Methodology Outline:

-

Calorimeter Setup: A solution calorimeter, likely a precision, isoperibol, or heat-flux calorimeter, would be used. The reaction vessel is submerged in a constant-temperature bath.

-

Reactant Preparation: A known amount of 1-methylcyclohexene, dissolved in methylene chloride, is placed in the reaction vessel. A separate ampoule containing a known amount of hydrogen chloride, also dissolved in methylene chloride, is placed within the same vessel.

-

Initiation of Reaction: Once thermal equilibrium is established, the ampoule containing the hydrogen chloride solution is broken to initiate the reaction.

-

Temperature Measurement: The change in temperature of the solution due to the exothermic hydrochlorination reaction is meticulously recorded using a high-precision thermometer (e.g., a thermistor or a platinum resistance thermometer).

-

Calibration: The energy equivalent of the calorimeter is determined by a separate experiment, typically through electrical calibration where a known amount of electrical energy is dissipated through a heater in the calorimeter.

-

Enthalpy Calculation: The enthalpy of the reaction is calculated from the observed temperature change, the heat capacity of the system, and the number of moles of the limiting reactant. The standard enthalpy of formation of the product is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the reactants (1-methylcyclohexene and hydrogen chloride).

Adiabatic Calorimetry for Enthalpy of Fusion (Kabo, Blokhin, et al., 1998)

The enthalpy of fusion of this compound was determined using adiabatic calorimetry.[3] This technique is designed to minimize heat exchange with the surroundings, allowing for precise measurement of the heat absorbed during a phase transition.

Methodology Outline:

-

Calorimeter Setup: The core of the apparatus is a sample cell (the calorimeter) containing the substance under investigation. This cell is surrounded by one or more adiabatic shields. The temperatures of these shields are controlled to match the temperature of the sample cell at all times, thereby creating an adiabatic environment (no heat exchange).

-

Sample Preparation: A purified and degassed sample of this compound is sealed in the calorimeter.

-

Heating and Temperature Measurement: Electrical energy is supplied to the sample in discrete steps, and the resulting temperature increase is measured after the system reaches thermal equilibrium.

-

Melting Point Determination: As the sample approaches its melting point, the temperature will rise more slowly as the supplied energy is used for the phase transition (enthalpy of fusion) rather than increasing the temperature. The temperature at which this plateau occurs is the melting point.

-

Enthalpy of Fusion Measurement: To measure the enthalpy of fusion, a known amount of energy is supplied to the sample to melt it completely while maintaining adiabatic conditions. The total energy required for the melting process, divided by the number of moles of the sample, gives the molar enthalpy of fusion.

Mandatory Visualization

The following diagram illustrates the thermochemical cycle used to determine the standard enthalpy of formation of this compound from its constituent elements, based on the experimental enthalpy of reaction.

References

SN1 reaction mechanism of 1-Chloro-1-methylcyclohexane

An In-depth Technical Guide to the SN1 Reaction Mechanism of 1-Chloro-1-methylcyclohexane

Executive Summary

This document provides a comprehensive technical overview of the unimolecular nucleophilic substitution (SN1) reaction mechanism of this compound. As a tertiary alkyl halide, this substrate serves as a classic model for the SN1 pathway, which proceeds through a stable carbocation intermediate. This guide details the stepwise mechanism, reaction kinetics, stereochemical outcomes, and key factors influencing the reaction rate, such as solvent effects. Quantitative data from solvolysis studies are presented, alongside detailed experimental protocols for kinetic analysis. This whitepaper is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this fundamental reaction in organic chemistry.

Introduction to the SN1 Reaction

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile. These reactions are broadly classified into two limiting mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). The SN1 mechanism is a two-step process characterized by the initial, rate-determining formation of a carbocation intermediate.[1][2] This pathway is favored by tertiary and secondary substrates, the use of polar protic solvents, and weak nucleophiles.[2][3] this compound is an ideal substrate for the SN1 reaction because it is a tertiary alkyl halide, which forms a relatively stable tertiary carbocation upon dissociation.[4][5]

The Core Mechanism of this compound

The solvolysis of this compound in a polar protic solvent, such as aqueous ethanol (B145695), is a representative SN1 reaction. The mechanism unfolds in distinct steps.

Step 1: Formation of a Tertiary Carbocation

The first and rate-limiting step is the spontaneous, unimolecular dissociation of the carbon-chlorine bond.[6][7] This heterolytic cleavage results in the formation of a planar, sp²-hybridized 1-methylcyclohexyl carbocation and a chloride anion.[7][8] The stability of this tertiary carbocation is a primary reason why this substrate reacts readily via the SN1 pathway.[4][5] The energy required for this step is supplied by the solvation of the resulting ions by the polar solvent.[3]

Step 2: Nucleophilic Attack

Following its formation, the highly reactive carbocation is rapidly attacked by a nucleophile.[7] In a solvolysis reaction, the solvent molecule itself acts as the nucleophile (e.g., water or ethanol).[3] Because the carbocation is planar, the nucleophile can attack from either face (top or bottom) with nearly equal probability.[1][6]

Step 3: Deprotonation

If the nucleophile is a neutral molecule like water or an alcohol, the initial product is a protonated species (an oxonium ion).[2] A subsequent, rapid deprotonation step, typically involving another solvent molecule acting as a base, yields the final neutral substitution product (e.g., 1-methylcyclohexanol) and a hydronium ion.[9]

Caption: The stepwise SN1 reaction mechanism for this compound.

Kinetics and Energetics

The kinetics of the SN1 reaction are a direct reflection of its multi-step mechanism.

Rate Law

Since the first step (carbocation formation) is the slow, rate-determining step, the overall reaction rate depends solely on the concentration of the substrate (the alkyl halide).[1][6] The concentration of the nucleophile has no bearing on the reaction rate.[2][6] Consequently, the SN1 reaction follows first-order kinetics.[1]

Rate = k[this compound]

This first-order dependence is a key diagnostic tool for identifying an SN1 mechanism.[10][11]

Factors Affecting Reaction Rate

-

Substrate Structure: The rate of an SN1 reaction is highly dependent on the stability of the carbocation intermediate. The order of reactivity for alkyl halides is Tertiary > Secondary >> Primary.[1] this compound, being a tertiary halide, forms a stable carbocation and reacts quickly.[4][5]

-

Solvent: Polar protic solvents (e.g., water, ethanol, acetic acid) are ideal for SN1 reactions.[2][3] They can stabilize both the carbocation intermediate through ion-dipole interactions and the leaving group anion through hydrogen bonding, thereby lowering the activation energy of the rate-determining step.[3]

-

Leaving Group: The reaction rate is proportional to the ability of the leaving group to depart and stabilize the negative charge. For halides, the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻.[12]

Stereochemistry

The stereochemical outcome of an SN1 reaction is a direct consequence of the planar geometry of the carbocation intermediate.[8] If the reaction is carried out at a chiral center, the nucleophile's ability to attack from either face leads to the formation of both inversion and retention products.[7][11] This typically results in a racemic or near-racemic mixture, meaning the product is optically inactive.[1][8]

However, complete racemization is rare.[13] Often, a slight excess of the inversion product is observed.[7][13] This is attributed to the formation of an "ion pair," where the departing leaving group temporarily shields one face of the carbocation, making attack from the opposite (inversion) side slightly more favorable.[6][13]

Quantitative Data: Solvolysis Rates

The rate of an SN1 reaction is highly sensitive to the solvent. The solvolysis of 1-chloro-1-alkylcycloalkanes has been studied to understand these effects. The data below compares the relative rates and provides specific rate constants for related tertiary halides.

Table 1: Relative Solvolysis Rates of 1-Chloro-1-alkylcycloalkanes in 80% Aqueous Ethanol

| Substrate | Relative Rate (k_rel) |

|---|---|

| 1-Chloro-1-methylcyclopentane | 44.4 |

| This compound | 1.00 |

| 1-Chloro-1-methylcycloheptane | 43.1 |

Data adapted from Ranganayakulu, K., et al. (1980). The slower rate in the six-membered ring is attributed to the energetic cost of converting the chair conformation to a planar or half-chair conformation required for carbocation formation.[14][15]

Table 2: Solvolysis Rate Constants (k) for tert-Butyl Chloride in Various Solvents at 298 K (25 °C)

| Solvent | Y value (Solvent Parameter) | k (s⁻¹) |

|---|---|---|

| Water | 3.49 | 1.07 x 10⁻² |

| 80% Ethanol / 20% Water | 1.66 | 1.23 x 10⁻⁴ |

| 50% Ethanol / 50% Water | 2.89 | 2.63 x 10⁻³ |

| Acetic Acid | -1.67 | 2.04 x 10⁻⁷ |

| Formic Acid | 2.05 | 3.16 x 10⁻⁴ |

Data for the reference substrate tert-butyl chloride, illustrating the profound impact of solvent polarity (Y value) on the reaction rate.[16]

Experimental Protocols

Protocol for Kinetic Measurement of Solvolysis

This protocol describes a common method for determining the first-order rate constant of the solvolysis of this compound in an aqueous-organic solvent mixture. The rate is monitored by measuring the production of hydrochloric acid (HCl).

Caption: Experimental workflow for determining the SN1 rate constant via titration.

Methodology Details:

-

Preparation: A solution of 50% aqueous ethanol is prepared and placed in a constant-temperature water bath. A few drops of an indicator like bromothymol blue are added.[10]

-

Initiation: A known quantity of this compound is added to the solvent mixture, and a stopwatch is started immediately.[10][17]

-

Monitoring: The reaction produces HCl, which causes the indicator to change color (e.g., from blue to yellow). The solution is then immediately titrated with a standardized solution of sodium hydroxide (B78521) back to the basic endpoint. The time and volume of NaOH added are recorded.[17]

-

Data Collection: This titration process is repeated at regular intervals. The reaction is allowed to proceed for several half-lives to determine the "infinity" reading, which corresponds to the total amount of HCl produced upon complete reaction.

-

Analysis: The first-order rate constant (k) is determined by plotting ln([A]₀/[A]t) versus time, or a related function using the titration volumes. The slope of the resulting straight line is equal to -k.

Product Analysis

To confirm the identity of the products and quantify the ratio of substitution (SN1) to elimination (E1) products, modern analytical techniques are employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate the components of the product mixture (e.g., 1-methylcyclohexanol and 1-methylcyclohexene) and confirm their identity by their mass spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structures of the products and determine their relative concentrations by integrating characteristic signals.

Competing Reactions: E1 Elimination

The SN1 reaction is almost always in competition with the E1 (unimolecular elimination) reaction, as they share the same rate-determining step and carbocation intermediate.[2] Instead of attacking the carbocation, a weak base (often the solvent) can abstract a proton from a carbon atom adjacent to the positive charge, forming an alkene (in this case, 1-methylcyclohexene and methylenecyclohexane). Higher temperatures tend to favor the E1 pathway over the SN1 pathway.[2]

Conclusion

The reaction of this compound provides an exemplary case study of the SN1 mechanism. Its status as a tertiary halide ensures the formation of a stable carbocation intermediate, leading to first-order reaction kinetics and a product mixture that is largely racemic. The reaction rate is highly dependent on the stabilizing ability of the polar protic solvent and is accompanied by a competing E1 elimination pathway. A thorough understanding of these principles is critical for professionals who design synthetic pathways and predict reaction outcomes in complex molecular systems.

References

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 2. SN1 reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmdguru.com [pharmdguru.com]

- 8. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. books.rsc.org [books.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 11.4 The SN1 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. amherst.edu [amherst.edu]

An In-depth Technical Guide to the E2 Elimination Reaction of 1-Chloro-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bimolecular elimination (E2) reaction of 1-chloro-1-methylcyclohexane, a classic example illustrating the principles of regioselectivity and stereochemistry in organic synthesis. This document details the underlying mechanistic principles, experimental protocols for controlling product outcomes, and a summary of analytical data for the characterization of the resulting alkenes.

Core Principles of the E2 Reaction

The E2 reaction is a concerted, one-step process in which a strong base removes a proton from a carbon adjacent to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group.[1] The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the base.[1]

For substituted cyclohexanes like this compound, the stereochemical requirement for the E2 reaction is a crucial factor. The reaction proceeds efficiently only when the proton to be abstracted and the leaving group are in an anti-periplanar (or trans-diaxial) arrangement.[2] This conformational requirement dictates which protons are available for abstraction and, consequently, influences the regioselectivity of the reaction.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The E2 elimination of this compound can yield two primary products: the more substituted (and generally more thermodynamically stable) 1-methylcyclohexene (Zaitsev product) and the less substituted methylenecyclohexane (B74748) (Hofmann product). The choice of base is the primary determinant of the product ratio.

-

Zaitsev's Rule: With a sterically unhindered, strong base such as sodium ethoxide, the reaction predominantly follows Zaitsev's rule, leading to the formation of the more substituted alkene as the major product.[3]

-

Hofmann's Rule: When a sterically hindered (bulky) base like potassium tert-butoxide is used, the base preferentially abstracts the more sterically accessible proton, leading to the formation of the less substituted alkene as the major product.[3][4]

Quantitative Data Summary

The following tables summarize the key physical and spectroscopic data for the starting material and the two primary elimination products. This data is essential for monitoring reaction progress and confirming product identity.

Table 1: Physical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| This compound | C₇H₁₃Cl | 132.63 | ~142-143 |

| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 110-112 |

| Methylenecyclohexane | C₇H₁₂ | 96.17 | 102-103 |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)

| Compound | Vinylic Protons | Allylic Protons | Methyl Protons | Other Cyclohexane Protons |

| 1-Methylcyclohexene | ~5.38 (t) | ~1.96 (m) | ~1.63 (s) | ~1.54-1.89 (m) |

| Methylenecyclohexane | ~4.65 (s, 2H) | ~2.15 (t, 4H) | - | ~1.55 (m, 6H) |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

| Compound | C=C | C-Cl/C-CH₃ | Cyclohexane Carbons |

| This compound | - | ~70.1 (C-Cl), ~34.5 (CH₃) | ~39.9, ~25.5, ~23.8 |

| 1-Methylcyclohexene | ~134.0 (C), ~121.0 (CH) | ~23.0 (CH₃) | ~30.0, ~29.5, ~25.5, ~22.5 |

| Methylenecyclohexane | ~149.9 (C), ~106.5 (CH₂) | - | ~35.8, ~28.4, ~26.5 |

Table 4: Key IR Spectroscopic Data (cm⁻¹)

| Compound | C=C Stretch | =C-H Stretch | C-Cl Stretch |

| This compound | - | - | ~750-650 |

| 1-Methylcyclohexene | ~1670 | ~3020 | - |

| Methylenecyclohexane | ~1650 | ~3070 | - |

Table 5: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion (M⁺) | Key Fragments |

| This compound | 132/134 (isotope pattern) | 96, 81, 67 |

| 1-Methylcyclohexene | 96 | 81, 67, 54 |

| Methylenecyclohexane | 96 | 81, 68, 67, 54 |

Experimental Protocols

Detailed methodologies for the synthesis of the starting material and the selective formation of either the Zaitsev or Hofmann product are provided below.

Synthesis of this compound

The starting material can be synthesized from 1-methylcyclohexene via hydrochlorination.[5]

Protocol:

-